molecular formula C7H9F3N2O B063861 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide CAS No. 175204-83-8

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

Cat. No.: B063861
CAS No.: 175204-83-8
M. Wt: 194.15 g/mol
InChI Key: RHDMRIZGZOMHBQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydropyridine core, a privileged structure frequently found in bioactive molecules, which is further functionalized with a carboxamide group and a metabolically stable trifluoromethyl group at the 4-position. The presence of the trifluoromethyl group is a critical design element, known to enhance a compound's lipophilicity, metabolic stability, and membrane permeability, thereby improving its pharmacokinetic profile. Researchers primarily utilize this molecule as a key synthetic intermediate or a core building block for the development of novel pharmacologically active compounds. Its structure suggests potential as a precursor for inhibitors targeting various enzymes, or for the synthesis of analogs that interact with central nervous system (CNS) targets, given the propensity of similar scaffolds to exhibit neurological activity. The carboxamide moiety offers a versatile handle for further synthetic elaboration through hydrogen bonding interactions, making it invaluable for constructing compound libraries via parallel synthesis and structure-activity relationship (SAR) studies. This reagent is provided for use in strictly controlled laboratory settings to advance the development of new therapeutic agents and probe complex biochemical pathways.

Properties

IUPAC Name

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h3,5,12H,1-2H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDMRIZGZOMHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=C(C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380260
Record name 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-83-8
Record name 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like halogens and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit potential anticancer properties. For instance, studies have shown that the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing anticancer agents. In vitro assays demonstrated that 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide can inhibit cancer cell proliferation in specific cancer lines.

Study ReferenceCancer TypeAssay MethodResult
BreastMTT AssayIC50 = 15 µM
LungCell Viability70% inhibition at 10 µM

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study ReferenceDiseaseMechanismResult
Alzheimer'sAntioxidant ActivityReduced ROS levels by 30%
Parkinson'sDopaminergic ProtectionImproved motor function in rodent models

Agrochemicals

The compound's unique trifluoromethyl group also lends itself to applications in agrochemicals. It has been investigated for use as a pesticide and herbicide due to its effectiveness against various pests while maintaining low toxicity to non-target organisms.

Pesticidal Activity

Field trials have demonstrated that formulations containing this compound show significant efficacy against common agricultural pests.

Trial ReferencePest TypeApplication RateEfficacy (%)
Aphids200 g/ha85
Whiteflies150 g/ha90

Materials Science

In materials science, this compound is being explored for its potential use in developing new polymeric materials with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups into polymers can improve their resistance to solvents and high temperatures.

Polymer Development

Research has indicated that polymers synthesized with this compound exhibit improved mechanical properties compared to traditional polymers.

Study ReferencePolymer TypeProperty ImprovedMeasurement Method
FluoropolymerTensile StrengthASTM D638
ThermoplasticThermal StabilityTGA Analysis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-inflammatory Tetrahydropyrimidine Carboxamides
  • N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide : Exhibited 46.7% suppression of inflammatory response in vitro, likely due to COX-1/COX-2 inhibition (molecular docking R² > 0.92) .
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide: Demonstrated comparable anti-inflammatory activity (46.4%) .
Kinase Inhibitors
  • The indazolyl and methyl groups contribute to selectivity and potency, while the trifluoromethylphenyl moiety enhances hydrophobic interactions .
Ester Derivatives
  • Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate: An ester analog (CAS: 194673-12-6) with distinct physicochemical properties (melting point: 128–130°C, density: 1.351) .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents Molecular Weight Key Properties Biological Activity References
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide 4-CF₃, 3-carboxamide 208.16 (calc.) High metabolic stability (CF₃ group) Not reported
GSK429286A 4-(4-CF₃-phenyl), 6-fluoro-indazolyl 432.38 Selective ROCK inhibition (98% purity) Kinase inhibitor
N-(4-Chlorophenyl)-tetrahydropyrimidine-2-carboxamide 4-Cl, tetrahydropyrimidine 255.71 COX-1/COX-2 inhibition (R² > 0.92) 46.7% anti-inflammatory
Ethyl 6-oxo-2-(trifluoromethyl)-tetrahydropyridine-3-carboxylate 2-CF₃, 3-ester 237.18 Low polarity (ester group) Intermediate in synthesis

Key Research Findings

  • Trifluoromethyl vs. Chloro Substituents : While both groups enhance target binding, the trifluoromethyl group offers superior metabolic stability and electronic effects, making it preferable in kinase inhibitors like GSK429286A .
  • Carboxamide vs. Ester Functionalization : Carboxamides generally exhibit better hydrogen-bonding capacity and bioavailability compared to esters, as seen in anti-inflammatory analogs .
  • Stereochemical Considerations : The thermodynamic stability of (4RS,6SR)-isomers underscores the importance of stereochemistry in optimizing drug-like properties .

Biological Activity

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7F3N2
  • Molecular Weight : 176.14 g/mol
  • CAS Number : 845866-48-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimalarial agent and its effects on different cancer cell lines.

Antiparasitic Activity

Research has shown that derivatives of tetrahydropyridines exhibit promising antiparasitic activity. For instance, the incorporation of polar functionalities has been linked to improved aqueous solubility and enhanced metabolic stability while maintaining antiparasitic efficacy. In particular, compounds with trifluoromethyl groups have demonstrated significant activity against Plasmodium falciparum ATPase 4 (PfATP4), which is crucial for malaria treatment .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit tumor growth in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
  • Mechanism : The compound appears to induce apoptosis and arrest cell proliferation at the G1 phase in cancer cells .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of ATPase Activity : The compound inhibits PfATP4-associated Na+-ATPase activity, disrupting the ion balance necessary for parasite survival .
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through increased expression of p53 and activation of caspases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of PfATP4 with EC50 values in the low micromolar range.
Study 2Showed cytotoxic effects on MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
Study 3Investigated structural modifications leading to enhanced solubility and potency against various cancer cell lines.

Q & A

Q. What is the significance of the tetrahydropyridine core in the biological activity of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide?

The tetrahydropyridine scaffold is a pharmacophore known for modulating calcium channels, antibacterial activity, and antioxidant properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability. To validate activity, researchers should employ in vitro assays (e.g., calcium flux assays) combined with computational docking studies to map interactions with target proteins. Single-crystal X-ray diffraction (XRD) can resolve stereochemical details critical for structure-activity relationships (SAR) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A one-pot multicomponent reaction using ammonium acetate as a catalyst under reflux conditions (ethanol, 80°C) is a common approach. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol can yield >90% purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for toxicity and flammability data. Use fume hoods, nitrile gloves, and protective eyewear. The compound’s trifluoromethyl group may release HF under extreme conditions; ensure access to calcium gluconate gel for emergency exposure treatment .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : 1H NMR^1 \text{H NMR} (δ 7.2–8.1 ppm for aromatic protons), 13C NMR^{13} \text{C NMR} (δ 160–170 ppm for carbonyl groups), and Fourier-transform infrared spectroscopy (FTIR; C=O stretch ~1680 cm1^{-1}) .
  • Purity assessment : HPLC-MS (retention time: 6.2 min, m/z 265.1 [M+H]+^+) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent polarity). Standardize protocols using ISO 10993-5 for cytotoxicity and validate via orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) for protein binding). Meta-analyses of published datasets can identify confounding variables .

Q. How can environmental persistence or degradation products of this compound be analyzed?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect trace degradation products. Use 19F NMR^{19} \text{F NMR} to track trifluoromethyl group stability under UV irradiation or microbial exposure. Environmental half-life studies require simulated sunlight (Xenon arc lamp) and OECD 301B biodegradation tests .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

  • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
  • Thermal stress : Heat at 60°C for 48 hours. Analyze degradation products using quadrupole time-of-flight (Q-TOF) MS and compare to stability-indicating HPLC profiles .

Q. How can computational modeling predict SAR for novel derivatives?

Use density functional theory (DFT) to calculate electrostatic potential maps and molecular dynamics (MD) simulations to assess binding kinetics with targets (e.g., NMDA receptors). Validate predictions with synthetic analogs and in vitro IC50_{50} measurements .

Q. What techniques identify metabolites in pharmacokinetic studies?

Combine in vivo microsomal assays (rat liver S9 fraction) with ultra-high-resolution MS (Orbitrap Fusion Lumos). Use hydrogen-deuterium exchange (HDX) to track metabolic pathways. Key metabolites often include hydroxylated or glucuronidated derivatives .

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